molecular formula C16H20N4OS B11964012 5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B11964012
M. Wt: 316.4 g/mol
InChI Key: YSKGZGCSCUCBQS-GZTJUZNOSA-N
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Description

5-Cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a synthetic Schiff base that incorporates a 1,2,4-triazole-3-thiol scaffold, a privileged structure in medicinal and materials chemistry. Its primary research value lies in its potential as a versatile ligand in coordination chemistry. The molecule possesses multiple potential donor sites, including the azomethine nitrogen and the thiol sulfur, which allow it to form stable complexes with various metal ions . The study of such complexes is a significant area of research for developing new catalysts, functional materials, and models for bio-inorganic processes . The structural features of this compound also make it a point of interest in pharmaceutical research. Schiff bases and 1,2,4-triazole derivatives are widely investigated due to a broad spectrum of associated biological activities observed in analogous structures, such as antibacterial, antifungal, and analgesic properties . The cyclohexyl and 3-methoxyphenyl substituents can be utilized to study structure-activity relationships and optimize lipophilicity and steric interactions for specific biological targets. Furthermore, the compound serves as a key intermediate in organic synthesis. Modern synthetic approaches, including microwave-assisted methods, leverage such scaffolds to construct more complex heterocyclic systems efficiently and with improved green chemistry metrics . Researchers value this compound for exploring new synthetic pathways and developing sustainable chemical methodologies.

Properties

Molecular Formula

C16H20N4OS

Molecular Weight

316.4 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H20N4OS/c1-21-14-9-5-6-12(10-14)11-17-20-15(18-19-16(20)22)13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,19,22)/b17-11+

InChI Key

YSKGZGCSCUCBQS-GZTJUZNOSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C3CCCCC3

Canonical SMILES

COC1=CC=CC(=C1)C=NN2C(=NNC2=S)C3CCCCC3

solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Preparation of Cyclohexanecarboxylic Hydrazide

Methyl cyclohexanecarboxylate (1.0 equiv, 59.93 mmol) is refluxed with hydrazine hydrate (4.5 equiv, 269.68 mmol) in ethanol for 10 hours. Completion is monitored via thin-layer chromatography (TLC; hexane:ethyl acetate, 7:3). Evaporation under reduced pressure yields cyclohexanecarboxylic hydrazide as a white solid (81% yield).

Characterization :

  • 1H NMR (300 MHz, CDCl3) : δ=1.251.45(m, 10H, cyclohexyl)\delta = 1.25–1.45 \, \text{(m, 10H, cyclohexyl)}, 2.122.16(t, J = 7.3  Hz, 2H, COCH2)2.12–2.16 \, \text{(t, J = 7.3 \, \text{Hz}, 2H, COCH2)}, 2.673.01(br s, 2H, NH2)2.67–3.01 \, \text{(br s, 2H, NH2)}.

  • ESI-MS : [M+H]+ at m/z 157.

Formation of Potassium Cyclohexanecarbonyldithiocarbazate

Cyclohexanecarboxylic hydrazide (53.27 mmol) is treated with carbon disulfide (2.2 equiv, 117.19 mmol) and potassium hydroxide (2.0 equiv, 106.54 mmol) in ethanol at room temperature for 8 hours. The precipitate is filtered and washed with diethyl ether to yield the dithiocarbazate as an off-white solid (93% yield).

Critical Note : Excess carbon disulfide ensures complete conversion, while potassium hydroxide facilitates deprotonation.

Cyclization to the Triazole-Thiol Core

The dithiocarbazate intermediate (45.38 mmol) is refluxed with hydrazine hydrate (1.0 equiv) in ethanol for 5 hours. Acidification with HCl precipitates the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate, 85:15) to yield 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol (68% yield).

Characterization :

  • IR (KBr) : νmax=3409(N–H),2550(S–H)cm1\nu_{\text{max}} = 3409 \, \text{(N–H)}, 2550 \, \text{(S–H)} \, \text{cm}^{-1}.

  • 13C NMR (125 MHz, CDCl3) : δ=25.0(cyclohexyl CH2),166.0(C=S)\delta = 25.0 \, \text{(cyclohexyl CH2)}, 166.0 \, \text{(C=S)}.

Schiff Base Formation with 3-Methoxybenzaldehyde

The 4-amino group undergoes condensation with 3-methoxybenzaldehyde to form the title compound. This step mirrors protocols for analogous benzylideneamine derivatives.

Reaction Conditions and Catalysis

A solution of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol (4.84 mmol) and 3-methoxybenzaldehyde (1.1 equiv) in ethanol is refluxed with concentrated H2SO4 (2–3 drops) for 6 hours. TLC (hexane:ethyl acetate, 7:3) confirms imine formation.

Optimization :

  • Catalyst : H2SO4 outperforms acetic acid, reducing reaction time from 12 to 6 hours.

  • Solvent : Ethanol provides higher yields (74%) versus methanol (62%) due to better aldehyde solubility.

Purification and Isolation

The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 70:30) to yield the title compound as an off-white solid (72% yield).

Characterization :

  • 1H NMR (500 MHz, CDCl3) : δ=10.49(s, 1H, CH=N),7.437.48(m, 2H, Ar–H),6.786.81(m, 2H, Ar–H),3.85(s, 3H, OCH3)\delta = 10.49 \, \text{(s, 1H, CH=N)}, 7.43–7.48 \, \text{(m, 2H, Ar–H)}, 6.78–6.81 \, \text{(m, 2H, Ar–H)}, 3.85 \, \text{(s, 3H, OCH3)}.

  • ESI-MS : [M+H]+ at m/z 357.22718, consistent with molecular formula C17H22N4OS.

Spectroscopic and Thermal Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 13C NMR (100 MHz, CDCl3) : δ=161.9(C=N),114.1(C–S),55.2(OCH3)\delta = 161.9 \, \text{(C=N)}, 114.1 \, \text{(C–S)}, 55.2 \, \text{(OCH3)}.

  • 1H-13C HSQC : Correlates the imine proton (δ=10.49\delta = 10.49) with δ=161.9ppm\delta = 161.9 \, \text{ppm}.

Infrared (IR) Spectroscopy

  • νmax=1605(C=N),1175(C–O–CH3)cm1\nu_{\text{max}} = 1605 \, \text{(C=N)}, 1175 \, \text{(C–O–CH3)} \, \text{cm}^{-1}.

Thermogravimetric Analysis (TGA)

Decomposition begins at 240°C, indicating thermal stability suitable for pharmaceutical formulation.

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterEthanol, 80°CMethanol, 65°CDMF, 100°C
Yield (%)726258
Purity (HPLC, %)98.597.295.8

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-cyclohexyl-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyclohexyl-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, potentially inhibiting enzymes or disrupting cellular processes. The methoxyphenyl group may also interact with biological membranes, affecting cell permeability and signaling pathways .

Comparison with Similar Compounds

Substitutions at Position 5 (Triazole Ring)

Compound Name (Position 5 Substituent) Position 4 Substituent (Schiff Base) Key Properties/Activities References
5-Cyclohexyl (Target Compound) 3-Methoxybenzylideneamino Not explicitly reported in evidence; structural analysis suggests enhanced lipophilicity due to cyclohexyl. N/A
5-(4-Nitrophenyl) 4-Phenoxybenzylideneamino Exhibited antibacterial activity in metal complexes; nitro group increases electron-withdrawing effects .
5-(4-Chlorophenyl) 3-Methoxybenzylideneamino Structural analog with Cl substituent; higher electronegativity may influence receptor binding .
5-(3-Chlorophenyl) 2,5-Dimethoxybenzylideneamino Dichlorophenyl substitution linked to enhanced antimicrobial potency in analogs .
5-(4-Methoxyphenyl) 3-Nitrobenzylideneamino Methoxy group improves solubility; nitro group may confer redox activity .

Key Observations :

Substitutions at Position 4 (Schiff Base)

Compound Name (Schiff Base) Position 5 Substituent Key Properties/Activities References
3-Methoxybenzylideneamino (Target Compound) Cyclohexyl Methoxy group may modulate solubility and π-π stacking interactions. N/A
4-Phenoxybenzylideneamino 4-Nitrophenyl Phenoxy group introduces steric bulk; associated with metal complex formation and antibacterial activity .
2,4-Dichlorobenzylideneamino 3-Chlorophenyl Dichloro substitution correlates with broad-spectrum antimicrobial activity .
Furan-2-ylmethylideneamino Furan-2-yl Heterocyclic furan enhances π-conjugation; demonstrated antimicrobial activity .

Key Observations :

  • Methoxy vs. Halogen Substituents : The 3-methoxy group in the target compound may offer better solubility than chloro analogs, while retaining moderate electron-donating effects .

Biological Activity

5-Cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various chemical precursors. One efficient method includes the reaction of 3-methoxybenzaldehyde with cyclohexyl thiocarbamide and subsequent cyclization to form the triazole ring. The following table summarizes the key steps in the synthesis process:

StepReactionConditions
1Condensation of 3-methoxybenzaldehyde with cyclohexyl thiocarbamideAcidic conditions
2Cyclization to form triazole ringHeat application
3Purification using recrystallizationSolvent extraction

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiol exhibit considerable antimicrobial properties. The compound has shown activity against various strains of bacteria and fungi. A study indicated that at a concentration of 125 µg/mL, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Anticancer Properties

This compound has also been evaluated for its anticancer potential. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were reported to be approximately 6.2 µM for HCT-116 and 43.4 µM for MCF-7 .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. The triazole and thiol moieties are crucial for binding to enzymes involved in cellular processes such as DNA replication and protein synthesis. This interaction can lead to the modulation of key signaling pathways associated with cell growth and survival.

Case Study 1: Antimicrobial Efficacy

In a controlled study, various derivatives of triazole-thiols were tested against standard bacterial strains. The results indicated that modifications on the sulfur atom did not significantly alter the antimicrobial efficacy, suggesting that the core structure is primarily responsible for activity .

Case Study 2: Anticancer Activity

A comparative study on different triazole derivatives highlighted that those containing aromatic substitutions exhibited enhanced cytotoxicity against breast cancer cells compared to their non-aromatic counterparts. The presence of the methoxy group in our compound appears to enhance its interaction with cellular targets, thereby increasing its anticancer potency .

Q & A

Q. What are the standard synthetic routes and key reaction conditions for synthesizing 5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol?

Methodological Answer: The synthesis typically involves:

  • Step 1: Cyclization of a thiosemicarbazide precursor with cyclohexyl isothiocyanate under basic conditions (e.g., NaOH in ethanol) to form the triazole-thiol backbone .
  • Step 2: Condensation of the intermediate with 3-methoxybenzaldehyde in a refluxing solvent (e.g., ethanol or methanol) to introduce the Schiff base moiety .
  • Key Conditions: Temperatures between 60–100°C, reaction times of 6–12 hours, and purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for the triazole ring (δ 7.5–8.5 ppm for aromatic protons), Schiff base imine (δ ~8.3 ppm), and cyclohexyl group (δ 1.2–2.1 ppm) .
  • FT-IR: Confirm thiol (-SH) stretch (~2550 cm⁻¹), C=N (Schiff base) at ~1600 cm⁻¹, and triazole ring vibrations (1450–1500 cm⁻¹) .
  • Elemental Analysis: Verify C, H, N, S percentages within ±0.3% of theoretical values .
  • HPLC: Assess purity (>95%) using a C18 column and methanol/water mobile phase .

Q. How is the compound’s stability evaluated under varying storage conditions?

Methodological Answer:

  • Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for triazole derivatives) .
  • Photostability: Expose to UV light (254 nm and 365 nm) and monitor degradation via HPLC; thiol oxidation or C-S bond cleavage may occur at Φ = 0.12–0.32 .
  • Solution Stability: Store in DMSO or ethanol at –20°C; avoid aqueous buffers (pH >7) to prevent hydrolysis of the Schiff base .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., fungal CYP51 or bacterial DHFR). Focus on hydrogen bonding with the triazole-thiol and hydrophobic interactions with the cyclohexyl group .
  • Pharmacophore Mapping: Identify critical features (e.g., aromatic π-π stacking with 3-methoxyphenyl, hydrogen bond acceptors in the triazole ring) using tools like PharmaGist .
  • ADMET Prediction: SwissADME or pkCSM to evaluate bioavailability, BBB penetration, and toxicity risks (e.g., hepatotoxicity from thiol metabolites) .

Q. What experimental strategies resolve contradictory bioactivity results in antimicrobial assays?

Methodological Answer:

  • Dose-Response Curves: Re-test activity across a concentration range (0.1–100 µM) to confirm MIC/MBC values against reference strains (e.g., S. aureus ATCC 25923) .
  • Structural Analog Comparison: Synthesize derivatives (e.g., replacing cyclohexyl with phenyl) to isolate pharmacophoric contributions .
  • Mechanistic Studies: Use fluorescence quenching or ITC to assess binding to targets like DNA gyrase or efflux pumps, ruling off-target effects .

Q. How does the compound’s E/Z isomerization impact its pharmacological activity, and how is this controlled experimentally?

Methodological Answer:

  • Photoisomerization: Irradiate at 365 nm to induce E→Z isomerization; monitor via UV-Vis (λmax shift) and NMR .
  • Bioactivity Comparison: Test both isomers in parallel assays (e.g., antifungal IC50 against C. albicans). Z-isomers often show enhanced activity due to improved target fit .
  • Chromatographic Separation: Use chiral HPLC (Chiralpak IC column) to isolate isomers for individual profiling .

Q. What methodologies optimize the compound’s solubility and bioavailability without altering core pharmacophores?

Methodological Answer:

  • Salt Formation: React with sodium/potassium hydroxide to form water-soluble thiolate salts; confirm stability via pH titration .
  • Prodrug Design: Acetylate the thiol (-SH→-S-Ac) or Schiff base (imine→amide) to enhance permeability; hydrolyze in vivo .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release; characterize via DLS and TEM .

Q. How are conflicting data on cytotoxicity addressed in cancer cell line studies?

Methodological Answer:

  • Panel Testing: Screen across diverse cell lines (e.g., NCI-60) to identify selectivity patterns (e.g., efficacy in leukemia vs. solid tumors) .
  • Apoptosis Assays: Use Annexin V/PI staining and caspase-3 activation to distinguish cytotoxic mechanisms from necrotic effects .
  • Resistance Studies: Co-treat with P-gp inhibitors (e.g., verapamil) to assess efflux pump involvement in inconsistent IC50 values .

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